molecular formula C14H11NO2 B12557403 9-Ethylcarbazole-1,4-dione CAS No. 188941-49-3

9-Ethylcarbazole-1,4-dione

Cat. No.: B12557403
CAS No.: 188941-49-3
M. Wt: 225.24 g/mol
InChI Key: OWRUYOPUYMVENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethylcarbazole-1,4-dione is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an ethyl group at the 9th position and a dione functionality at the 1st and 4th positions makes this compound a unique compound with specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylcarbazole-1,4-dione typically involves the functionalization of carbazole derivatives. One common method includes the alkylation of carbazole to introduce the ethyl group at the 9th position, followed by oxidation to form the dione functionality at the 1st and 4th positions. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the dione.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 9-ethylcarbazole or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Various oxidized carbazole derivatives.

    Reduction: 9-Ethylcarbazole.

    Substitution: Substituted carbazole derivatives with different functional groups.

Scientific Research Applications

9-Ethylcarbazole-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.

Mechanism of Action

The mechanism of action of 9-Ethylcarbazole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3,6-Dibromo-9-ethylcarbazole
  • 3,6-Dibromo-9-methylcarbazole
  • 3-Bromocarbazole
  • 3,6-Diiodocarbazole
  • 9-Methylcarbazole
  • Carbazole

Comparison: 9-Ethylcarbazole-1,4-dione is unique due to the presence of both an ethyl group and a dione functionality. This combination imparts specific chemical reactivity and physical properties that distinguish it from other carbazole derivatives. For instance, the dione functionality can participate in unique redox reactions, while the ethyl group can influence the compound’s solubility and interaction with other molecules.

Properties

CAS No.

188941-49-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

9-ethylcarbazole-1,4-dione

InChI

InChI=1S/C14H11NO2/c1-2-15-10-6-4-3-5-9(10)13-11(16)7-8-12(17)14(13)15/h3-8H,2H2,1H3

InChI Key

OWRUYOPUYMVENA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.